molecular formula C11H14O2 B1338898 3-Hydroxy-3-methyl-4-phenylbutan-2-one CAS No. 54123-76-1

3-Hydroxy-3-methyl-4-phenylbutan-2-one

Cat. No. B1338898
CAS RN: 54123-76-1
M. Wt: 178.23 g/mol
InChI Key: DNRMAAJDFACPOV-UHFFFAOYSA-N
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Description

The compound of interest, 3-Hydroxy-3-methyl-4-phenylbutan-2-one, is a molecule that has garnered attention due to its potential applications in various fields, including pharmaceuticals. It is structurally characterized by the presence of a hydroxy group, a methyl group, and a phenyl group attached to a four-carbon chain backbone with a ketone functional group. The synthesis and study of this compound and its derivatives are crucial for the development of biologically active compounds, such as ACE inhibitors and HIV protease inhibitors .

Synthesis Analysis

The synthesis of compounds related to 3-Hydroxy-3-methyl-4-phenylbutan-2-one involves several strategies. One approach is the Friedel–Crafts acylation of substituted benzenes with 2-acetoxybutanoyl chloride to obtain various 4-arylbutanoates, which are important intermediates . Another method includes the highly diastereoselective cyanohydrin formation, as demonstrated in the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors . Additionally, a microwave-assisted ketone-ketone rearrangement has been used for the preparation of related compounds, showcasing the versatility of synthetic methods available .

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various analytical techniques. For instance, the X-ray structure determination of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, a component of bestatin, has provided insights into the stereochemistry of such molecules . Understanding the molecular structure is essential for the design of molecules with desired biological activities.

Chemical Reactions Analysis

The chemical reactivity of 3-Hydroxy-3-methyl-4-phenylbutan-2-one and its analogs is influenced by the functional groups present. For example, the compound 3-Hydroxy-3-methyl-1,1-dimethoxybutane has been used as a reagent for dimethylchromenylation, indicating the potential for various chemical transformations . Asymmetric synthesis approaches have also been employed to produce enantiomerically pure forms of related compounds, which is significant for their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxy-3-methyl-4-phenylbutan-2-one derivatives are determined by their molecular structure. For instance, the synthesis of (R,E)-1-[4-(3-hydroxyprop-1-enyl)phenoxyl]-3-methylbutane-2,3-diol, a compound with anti-inflammatory properties, highlights the importance of stereochemistry in defining the physical properties and biological activity . The enantioselective synthesis of 3-hydroxy-4-phenylbutan-2-one demonstrates the ability to control the optical purity, which can significantly affect the compound's pharmacological profile .

Scientific Research Applications

Application in Chemical Synthesis

3-Hydroxy-3-methyl-4-phenylbutan-2-one is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . It’s a compound with the CAS Number: 54123-76-1 and the Linear Formula: C11H14O2 .

Antioxidant Properties

It’s known that 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is usually formed in the Maillard reaction and it contributes to the antioxidant properties of Maillard reaction intermediates . A series of hydroxyl group protected DDMP derivatives were synthesized to further understand the source of antioxidant activity . Antioxidant abilities of the DDMP derivatives were evaluated by scavenging the 2,2′-azinobis (3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS˙ + ), 2,2′-diphenyl-1-picrylhydrazyl radical (DPPH), and galvinoxyl radical, respectively . It was found that the introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities .

Antibacterial and Antifungal Activities

3-Hydroxy-4-pyranones and related compounds have been screened for their antibacterial and antifungal activities, indicating a broad spectrum of activity against Gram-positive/Gram-negative standard strains and fungi .

Insecticidal Activity

Methyl 4-hydroxy-3-(3’-methyl-2’-butenyl)benzoate, a compound similar to 3-Hydroxy-3-methyl-4-phenylbutan-2-one, was found to have noteworthy insecticidal activity to Aedes atropalpus mosquito larvae (LC50 80.5 micrograms/mL) .

Food Flavoring

3-Hydroxy-4-phenylbutan-2-one is used as a flavoring agent in the food industry . It has a clear, colorless liquid form with a fruit and floral aroma . It’s soluble in non-polar solvents but insoluble in water . This compound is used to enhance the taste and aroma of various food products .

Cosmetics Industry

3-Hydroxy-3-methyl-4-phenylbutan-2-one can be used in the cosmetics industry . Its pleasant aroma makes it a suitable ingredient for perfumes, lotions, and other cosmetic products .

Safety And Hazards

The compound is associated with hazard statements H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, and using protective clothing .

properties

IUPAC Name

3-hydroxy-3-methyl-4-phenylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9(12)11(2,13)8-10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRMAAJDFACPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00536152
Record name 3-Hydroxy-3-methyl-4-phenylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00536152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-3-methyl-4-phenylbutan-2-one

CAS RN

54123-76-1
Record name 3-Hydroxy-3-methyl-4-phenyl-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54123-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-3-methyl-4-phenylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00536152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Li - 2013 - Case Western Reserve University
Number of citations: 2

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